![molecular formula C14H24N2O B13578399 1-{Bicyclo[2.2.1]heptane-2-carbonyl}-4-ethylpiperazine](/img/structure/B13578399.png)
1-{Bicyclo[2.2.1]heptane-2-carbonyl}-4-ethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{Bicyclo[2.2.1]heptane-2-carbonyl}-4-ethylpiperazine is a compound that features a bicyclic structure fused with a piperazine ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Bicyclo[2.2.1]heptane-2-carbonyl}-4-ethylpiperazine typically involves the following steps:
Cycloaddition Reactions: The bicyclo[2.2.1]heptane core can be synthesized via formal [4 + 2] cycloaddition reactions enabled by organocatalysis.
Functional Group Modification: The introduction of the carbonyl group at the 2-position of the bicyclo[2.2.1]heptane ring can be achieved through various oxidation reactions.
Piperazine Ring Formation: The final step involves the coupling of the bicyclo[2.2.1]heptane-2-carbonyl intermediate with 4-ethylpiperazine under suitable reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-{Bicyclo[2.2.1]heptane-2-carbonyl}-4-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: The carbonyl group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild to moderate conditions.
Major Products:
Oxidation: Carboxylic acids, esters, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-{Bicyclo[2.2.1]heptane-2-carbonyl}-4-ethylpiperazine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-{Bicyclo[2.2.1]heptane-2-carbonyl}-4-ethylpiperazine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.1]heptane-2-carboxylic acid: Shares the bicyclic core but lacks the piperazine ring.
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester: Another derivative with a different functional group.
Uniqueness: 1-{Bicyclo[2.2.1]heptane-2-carbonyl}-4-ethylpiperazine is unique due to its combination of the bicyclic structure with the piperazine ring, which imparts distinct chemical reactivity and potential biological activity .
This comprehensive overview highlights the significance of 1-{Bicyclo[221]heptane-2-carbonyl}-4-ethylpiperazine in various scientific and industrial domains
Eigenschaften
Molekularformel |
C14H24N2O |
|---|---|
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
2-bicyclo[2.2.1]heptanyl-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H24N2O/c1-2-15-5-7-16(8-6-15)14(17)13-10-11-3-4-12(13)9-11/h11-13H,2-10H2,1H3 |
InChI-Schlüssel |
UQTBRCDPVNNPRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C(=O)C2CC3CCC2C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


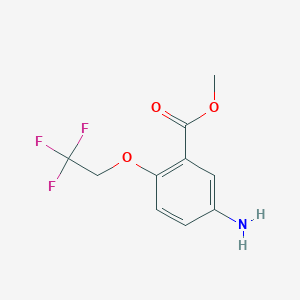
![N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B13578326.png)

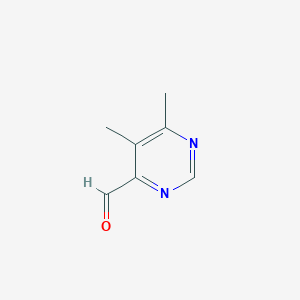
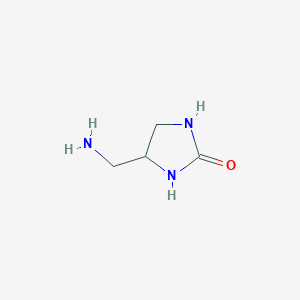

aminehydrochloride](/img/structure/B13578363.png)

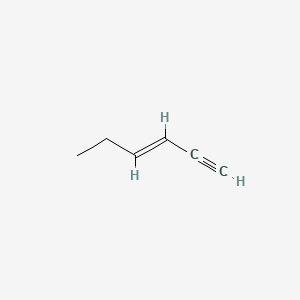
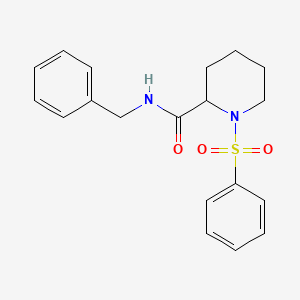
![3-Ethyl-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13578372.png)
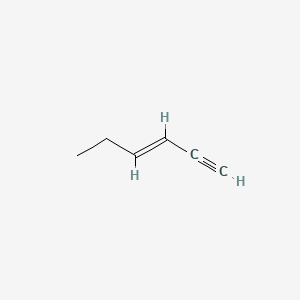
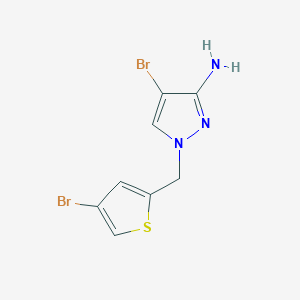
![1,3-Bis[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13578387.png)
